molecular formula C20H22N6O4S B2701105 N-(4-(N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 1788673-05-1

N-(4-(N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No. B2701105
CAS RN: 1788673-05-1
M. Wt: 442.49
InChI Key: NAVZWXJWMKXMHY-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H22N6O4S and its molecular weight is 442.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Elucidation

Researchers have synthesized a series of derivatives that share structural similarities with the specified compound, focusing on their structural elucidation through techniques like H1NMR, MASS Spectra, and IR Spectra. These studies lay the groundwork for understanding the chemical behavior and potential applications of these compounds in biological systems (B. MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil, 2011).

Antimicrobial and Antitumor Activities

Several studies have evaluated the antimicrobial and antitumor activities of compounds structurally related to the specified chemical. These investigations have revealed promising inhibitory effects on various bacterial, fungal, and cancer cell lines, highlighting the potential therapeutic applications of these compounds in treating infectious diseases and cancer (M. Albratty, K. El-Sharkawy, Shamsher Alam, 2017).

Antibacterial Evaluation

Research into novel heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents has identified several derivatives with high antibacterial activities. These findings underscore the potential of these compounds in developing new antibacterial drugs (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).

Antimicrobial Evaluation

Studies have also focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moieties, demonstrating significant antimicrobial properties against various pathogens. These compounds represent a promising avenue for the development of new antimicrobial agents (E. Darwish, A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, 2014).

G-Quadruplex Stabilization and Cytotoxic Activity

Pyridyl polyoxazoles, which share a structural motif with the specified compound, have been studied for their ability to stabilize G-quadruplex DNA and exhibit cytotoxic activity against tumor cell lines. These compounds have shown selective G-quadruplex stabilization and promising in vitro and in vivo anticancer activities, making them potential candidates for cancer therapy (Gifty A Blankson, Suzanne G. Rzuczek, C. Bishop, D. S. Pilch, Angela A. Liu, Leroy F. Liu, E. LaVoie, J. E. Rice, 2013).

properties

IUPAC Name

N-[4-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4S/c1-14(27)23-16-4-8-18(9-5-16)31(29,30)22-11-12-25-20(28)26(17-6-7-17)19(24-25)15-3-2-10-21-13-15/h2-5,8-10,13,17,22H,6-7,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVZWXJWMKXMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide

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